

Application Note: Quantification of Withaphysalin C in Herbal Extracts by UPLC-MS/MS

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Compound of Interest

Compound Name: Withaphysalin C

Cat. No.: B3427222

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Introduction

Withaphysalin C, a bioactive withanolide found in certain members of the Solanaceae family, notably in the genus *Physalis*, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and cytotoxic activities. As research into the pharmacological potential of **Withaphysalin C** progresses, the need for accurate and precise quantitative methods for its determination in complex herbal extracts becomes paramount. This application note provides a detailed protocol for the extraction and quantification of **Withaphysalin C** from herbal raw materials using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Method Overview

This method utilizes a robust extraction procedure followed by a sensitive and selective UPLC-MS/MS analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and quantification is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity for the analyte in a complex matrix.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the efficient extraction of **Withaphysalin C** from dried and powdered herbal material.

Materials and Reagents:

- Dried herbal material (e.g., whole plant, leaves, or stems of *Physalis* species)
- Methanol (HPLC grade)
- Ethanol (95%, HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 µm syringe filters (PTFE or nylon)

Procedure:

- Grinding: Mill the dried herbal material to a fine powder (approximately 40-60 mesh) to ensure homogeneity and increase the surface area for extraction.
- Extraction:
 - Accurately weigh 1.0 g of the powdered herbal material into a 50 mL conical tube.
 - Add 20 mL of 80% methanol in water (v/v).
 - Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
 - Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.

- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2b to 2e) on the plant residue two more times to ensure exhaustive extraction.
- Pool the supernatants from all three extractions.
- Filtration: Filter the combined extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

- UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 2 µL
- Column Temperature: 40 °C
- Gradient Elution:

Time (min)	%A	%B
0.0	90	10
2.0	5	95
3.0	5	95
3.1	90	10

| 5.0 | 90 | 10 |

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Negative
- Capillary Voltage: 3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions:
 - Note: The exact m/z values for **Withaphysalin C** should be determined by infusing a standard solution. The following are hypothetical values based on its chemical structure.
 - **Withaphysalin C**: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
 - Internal Standard (optional but recommended): A structurally similar compound not present in the sample.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using a series of known concentrations of a **Withaphysalin C** analytical standard. The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration. The concentration of **Withaphysalin C** in the herbal extracts is then determined from this calibration curve.

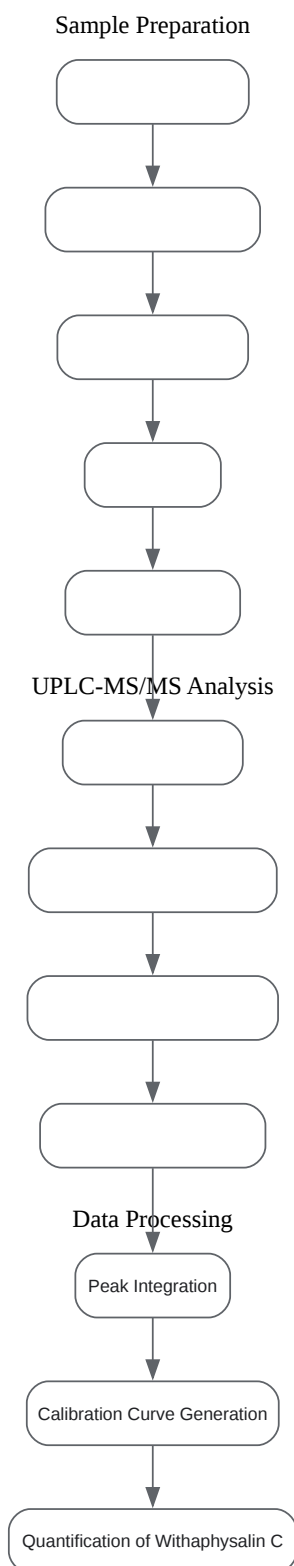
Quantitative Data Summary

The following table presents representative data for the quantification of **Withaphysalin C** in different batches of a hypothetical herbal extract.

Sample ID	Herbal Source	Withaphysalin C Concentration (µg/g of dry weight)	% RSD (n=3)
Batch A	Physalis angulata (Whole Plant)	15.8	3.2
Batch B	Physalis angulata (Whole Plant)	18.2	2.8
Batch C	Physalis minima (Leaves)	25.4	4.1

Visualizations

Experimental Workflow

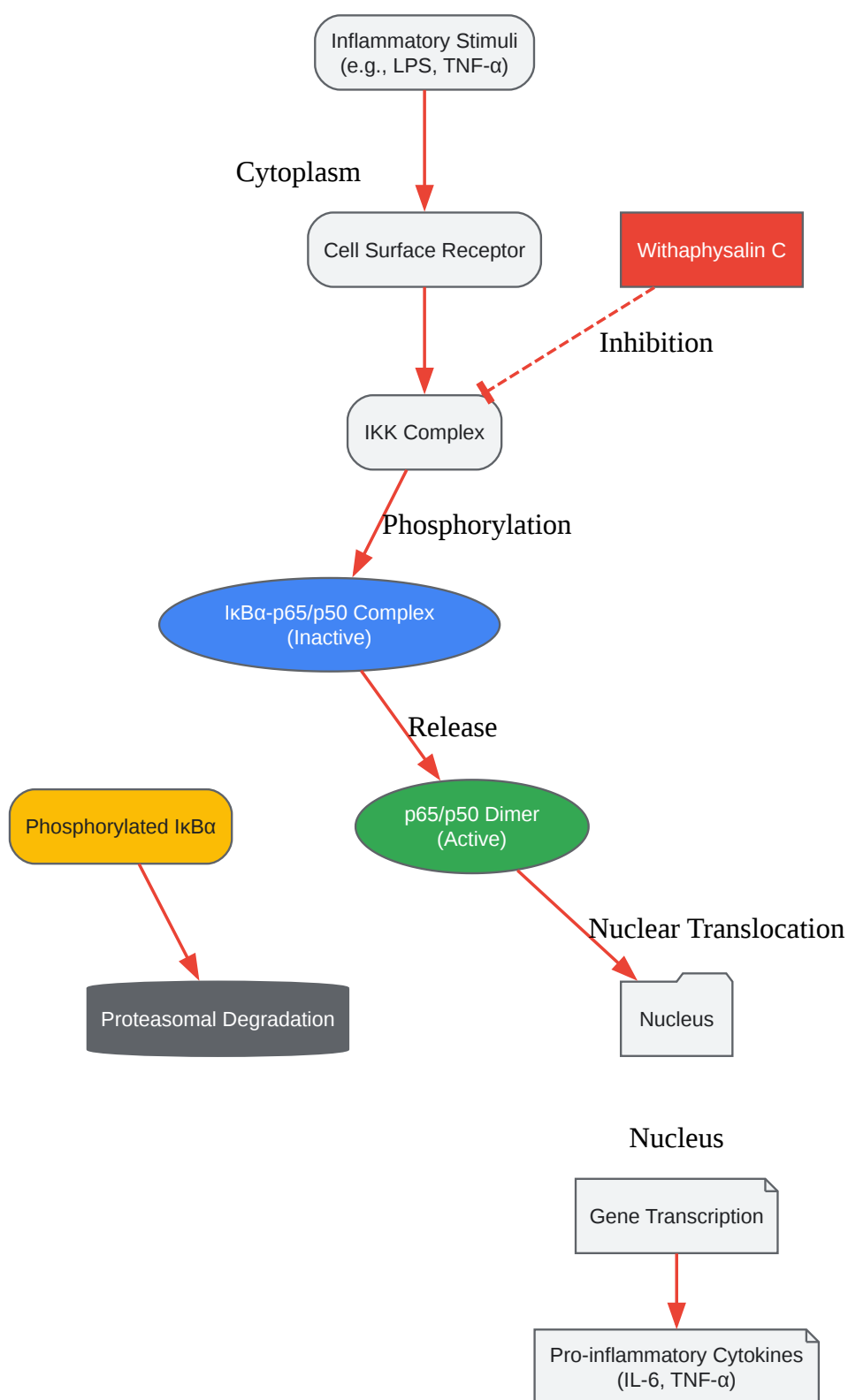


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Caption: Workflow for **Withaphysalin C** quantification.

Signaling Pathway

Withaphysalin C has been shown to exert its anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^[1] This pathway is a central regulator of inflammation.



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Caption: Inhibition of the NF-κB signaling pathway by **Withaphysalin C**.

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References

- 1. waters.com [waters.com]
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